N-[4-(2-phenylethynyl)phenyl]butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-2-6-18(20)19-17-13-11-16(12-14-17)10-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANIAORLZJKBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 2 Phenylethynyl Phenyl Butanamide
Retrosynthetic Analysis and Key Precursor Identification for N-[4-(2-phenylethynyl)phenyl]butanamide
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inhilarispublisher.com For this compound, two primary disconnections are logical: the amide bond (C-N) and the alkyne-aryl bond (C-C). This leads to two plausible synthetic routes.
Route A: Amide formation followed by C-C bond formation. The first disconnection is the amide bond. This simplifies the target molecule into 4-(2-phenylethynyl)aniline and a butanoyl group synthon, such as butanoyl chloride or butyric acid. The 4-(2-phenylethynyl)aniline intermediate can be further disconnected at the alkyne-aryl bond. This C-C bond is typically formed via a cross-coupling reaction, suggesting precursors like a 4-haloaniline (e.g., 4-iodoaniline) and phenylacetylene (B144264).
Target Molecule: this compound
Disconnection 1 (Amide): ⇒ 4-(2-phenylethynyl)aniline + Butanoyl chloride
Disconnection 2 (C-C Alkyne): ⇒ 4-Iodoaniline (B139537) + Phenylacetylene
Route B: C-C bond formation followed by amide formation. Alternatively, the retrosynthetic analysis can begin with the alkyne-aryl C-C bond disconnection. However, a more common and often more efficient laboratory synthesis involves creating a functionalized amide precursor first. In this approach, a 4-haloaniline is first acylated to form an N-(4-halophenyl)butanamide intermediate. This stable intermediate then undergoes a palladium-catalyzed cross-coupling reaction with phenylacetylene to yield the final product. ontosight.ai
Target Molecule: this compound
Disconnection 1 (Amide): This disconnection is conceptually performed on a precursor.
Synthetic Strategy: Start with 4-Iodoaniline, perform amide bond formation first.
Key Intermediate: N-(4-iodophenyl)butanamide
Disconnection 2 (C-C Alkyne on intermediate): ⇒ N-(4-iodophenyl)butanamide + Phenylacetylene
Based on this analysis, the key precursors for the synthesis of this compound are identified in the table below.
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-Iodoaniline | C₆H₆IN | Aryl halide source |
| Butanoyl chloride | C₄H₇ClO | Acylating agent for amide formation |
| Phenylacetylene | C₈H₆ | Alkyne source for cross-coupling |
Optimized Synthesis of this compound
The optimized synthesis of this compound is typically a two-step process that prioritizes the formation of the robust amide bond first, followed by the construction of the phenylethynyl moiety. This sequence is often preferred because the reaction conditions for amide formation can be milder and the intermediate, N-(4-iodophenyl)butanamide, is a stable, crystalline solid that is easily purified before the subsequent cross-coupling step.
Amide Bond Formation Strategies for this compound
The formation of the amide linkage is a cornerstone of this synthesis. The most direct method involves the acylation of an aniline (B41778) derivative. Given the two primary synthetic routes, two main strategies can be employed.
Acylation of 4-Iodoaniline: This is the initial step in the most common synthetic route. 4-Iodoaniline is reacted with butanoyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base neutralizes the hydrochloric acid byproduct generated during the reaction. Alternatively, butyric acid can be used in conjunction with a peptide coupling agent (e.g., DCC, EDC) to form the amide bond.
Acylation of 4-(2-phenylethynyl)aniline: In this alternative approach, the phenylethynyl group is already in place. The amine 4-(2-phenylethynyl)aniline is reacted with butanoyl chloride or butyric acid under similar conditions as described above. While viable, this route requires the prior synthesis and purification of the 4-(2-phenylethynyl)aniline intermediate.
The acylation of 4-iodoaniline is generally favored for its efficiency and the ease of handling the starting materials.
Palladium-Catalyzed Cross-Coupling Reactions in Phenylethynyl Moiety Construction (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net In the synthesis of this compound, this reaction is pivotal for attaching the phenylethynyl group to the phenylbutanamide core.
The reaction typically involves the coupling of the N-(4-iodophenyl)butanamide intermediate with phenylacetylene. The process is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, usually in the presence of an amine base which also serves as the solvent. organic-chemistry.orgnih.gov
The key components of the Sonogashira coupling for this synthesis are summarized below.
| Component | Example(s) | Function |
| Aryl Halide | N-(4-iodophenyl)butanamide | sp² carbon source |
| Terminal Alkyne | Phenylacetylene | sp carbon source |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the catalytic cycle |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates transmetalation with the alkyne |
| Base/Solvent | Triethylamine, Diisopropylamine | Neutralizes HX byproduct, acts as solvent |
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper(I) acetylide (formed from phenylacetylene, CuI, and the base), and finally reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net
Functional Group Interconversions on the Butanamide and Phenylethynyl Phenyl Moieties
Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.eduorganic-chemistry.org While the direct synthesis described is efficient, FGI offers pathways to synthesize analogues or to introduce desired functionalities at later stages. For this compound, several hypothetical FGIs could be applied.
On the Phenyl Rings: Substituents could be introduced onto either the central phenyl ring or the terminal phenyl ring of the phenylethynyl group. For example, a nitro group (–NO₂) could be introduced via electrophilic nitration and subsequently reduced to an amino group (–NH₂). This amino group could then be further modified. Similarly, halogenation could introduce bromine or chlorine atoms, providing handles for further cross-coupling reactions.
On the Butanamide Moiety: The amide carbonyl group itself is relatively robust, but the alkyl chain offers possibilities for FGI. For instance, if a precursor with a terminal alkene on the butanoyl chain were used (e.g., 3-butenoyl chloride), the double bond could be later subjected to reactions like hydrogenation, dihydroxylation, or epoxidation. The amide carbonyl could also be reduced to an amine using strong reducing agents like lithium aluminum hydride, transforming the butanamide into a N-(4-(2-phenylethynyl)phenyl)butan-1-amine derivative.
Derivatization Strategies for this compound Analogues
Creating analogues of a lead compound is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships. For this compound, derivatization can be systematically performed at various positions.
Structural Modifications at the Butanamide Chain
The butanamide chain is a readily accessible site for structural modification by simply altering the acylating agent used in the first step of the synthesis. This strategy allows for the exploration of how chain length, branching, and the introduction of new functional groups on the amide side-chain affect the properties of the molecule. Starting from 4-iodoaniline, a diverse library of analogues can be generated.
The table below illustrates potential modifications by substituting butanoyl chloride with other acyl chlorides.
| Acylating Agent | Resulting Analogue Name | Structural Modification |
| Propanoyl chloride | N-[4-(2-phenylethynyl)phenyl]propanamide | Shortened alkyl chain (C3) |
| Pentanoyl chloride | N-[4-(2-phenylethynyl)phenyl]pentanamide | Lengthened alkyl chain (C5) |
| Isovaleryl chloride | N-[4-(2-phenylethynyl)phenyl]-3-methylbutanamide | Branched alkyl chain |
| Cyclopropanecarbonyl chloride | N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide | Introduction of a cyclic moiety |
| 4-Chlorobutanoyl chloride | N-[4-(2-phenylethynyl)phenyl]-4-chlorobutanamide | Functionalized chain with a terminal chloride |
| Benzoyl chloride | N-[4-(2-phenylethynyl)phenyl]benzamide | Replacement of alkyl with an aryl group |
These modifications can systematically alter the lipophilicity, steric profile, and potential hydrogen bonding capabilities of the parent molecule, providing a basis for developing new compounds with tailored properties.
Substituent Effects on the Phenylethynyl Phenyl Ring
The electronic properties of the phenylethynyl phenyl ring in this compound can be modulated by the introduction of various substituents. These modifications can influence the molecule's reactivity, spectroscopic properties, and potential biological activity. The effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are often evaluated to tune the molecule for specific applications.
The synthesis of substituted analogs of this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. In the Sonogashira coupling, a substituted phenylacetylene can be reacted with N-(4-iodophenyl)butanamide to introduce substituents onto the phenylethynyl ring. rsc.orgnih.gov This versatile reaction allows for the incorporation of a wide range of functional groups.
The electronic influence of these substituents can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent. nih.govsemanticscholar.orgresearchgate.net While specific Hammett studies on this compound are not extensively documented, the general principles of physical organic chemistry allow for predictions of how substituents would affect its properties. For instance, an electron-donating group like methoxy (B1213986) (-OCH3) would increase the electron density of the aromatic system, potentially affecting its absorption and emission spectra. Conversely, an electron-withdrawing group like nitro (-NO2) would decrease the electron density.
| Substituent (R) | Hammett Constant (σp) | Expected Effect on Electron Density | Potential Impact on Spectroscopic Properties |
| -OCH3 | -0.27 | Increase | Bathochromic shift (shift to longer wavelength) |
| -CH3 | -0.17 | Increase | Slight bathochromic shift |
| -H | 0.00 | Neutral | Reference |
| -Cl | 0.23 | Decrease | Hypsochromic shift (shift to shorter wavelength) |
| -CN | 0.66 | Decrease | Significant hypsochromic shift |
| -NO2 | 0.78 | Decrease | Strong hypsochromic shift |
Detailed Research Findings:
Studies on related phenylethynyl systems have shown that the introduction of substituents significantly alters their photophysical properties. For example, in a study of 4,5-bis(arylethynyl)-1,2,3-triazoles, the presence of electron-donating groups like dimethylamino on the arylethynyl moiety led to a noticeable red-shift in the emission spectra compared to unsubstituted analogs. utwente.nl This is attributed to the increased intramolecular charge transfer character of the excited state.
Furthermore, the reactivity of the ethynyl (B1212043) group can be influenced by substituents on the phenyl ring. Electron-withdrawing groups can make the alkyne more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity in electrophilic additions. While specific studies on this compound are limited, research on other diarylalkynes indicates that they can undergo various chemical transformations, including cycloaddition reactions. researchgate.netnih.govmdpi.comyoutube.comresearchgate.net For instance, diarylalkynes can participate in [3+2] cycloadditions with azides to form triazoles. youtube.com The electronic nature of the substituents on the phenyl ring would be expected to influence the rate and regioselectivity of such reactions.
Exploration of Isomeric Forms and Related Structures
The structural diversity of this compound can be expanded by considering its positional isomers and by synthesizing related structures with modified core scaffolds.
Positional Isomers:
The butanamide group can be attached to the phenylethynylphenyl core at different positions, leading to ortho-, meta-, and para-isomers. The para-isomer, this compound, is the most commonly studied. The synthesis of the ortho- and meta-isomers would likely follow similar synthetic strategies, such as the Sonogashira coupling of phenylacetylene with the corresponding ortho- or meta-iodo-N-phenylbutanamide precursors.
Related Structures:
Modifications to the core structure of this compound can lead to a diverse range of related compounds with potentially new properties. These modifications can include:
Altering the Linker: The ethynyl linker can be replaced with other functionalities. For example, a Heck reaction could be employed to synthesize the corresponding ethenyl (styryl) analog, N-[4-(2-phenylethenyl)phenyl]butanamide. researchgate.netnih.govnih.govresearchgate.net This would change the rigidity and conjugation of the molecule. Catalytic hydrogenation of the alkyne would yield the saturated N-[4-(2-phenylethyl)phenyl]butanamide, completely altering the geometry from linear to a more flexible chain. rsc.orggoogle.comrsc.orgasianpubs.orgnih.gov
Modifying the Amide Chain: The butanamide side chain can be varied in length or functionalization. For example, replacing the butanoyl group with other acyl groups could be achieved by reacting 4-(2-phenylethynyl)aniline with different acid chlorides or anhydrides. This could influence the molecule's solubility and intermolecular interactions.
Introducing Heterocycles: The phenyl rings could be replaced with heterocyclic aromatic rings to create entirely new classes of related structures. For instance, a substituted pyridyl ring could be incorporated to explore changes in biological activity and coordination chemistry.
The synthesis of these related structures would rely on a variety of well-established organic reactions, providing a rich field for further chemical exploration.
Molecular Characterization and Structural Elucidation of N 4 2 Phenylethynyl Phenyl Butanamide
Advanced Spectroscopic Characterization Techniques
A suite of sophisticated spectroscopic methods is utilized to ascertain the precise molecular structure and bonding arrangements within N-[4-(2-phenylethynyl)phenyl]butanamide. These techniques provide complementary information, allowing for a detailed and unambiguous characterization of the compound.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include distinct resonances for the aromatic protons of the two phenyl rings, the vinyl proton of the ethynyl (B1212043) group, the protons of the butyl chain, and the amide N-H proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are critical for assigning each proton to its specific position in the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon of the amide, the sp-hybridized carbons of the alkyne, the aromatic carbons of both phenyl rings, and the aliphatic carbons of the butyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 118 - 140 |
| Alkyne C | - | 80 - 100 |
| Amide NH | 7.5 - 8.5 | - |
| Carbonyl C | - | 170 - 175 |
| Aliphatic CH₂ (α to C=O) | 2.2 - 2.5 | 35 - 45 |
| Aliphatic CH₂ | 1.5 - 1.8 | 20 - 30 |
| Aliphatic CH₃ | 0.9 - 1.0 | 10 - 15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fourier Transform Infrared Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The characteristic vibrational frequencies provide a molecular fingerprint of the compound. Key expected absorption bands include:
N-H Stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, corresponding to the carbonyl group of the amide.
C≡C Stretch: A weak to medium intensity band in the range of 2100-2260 cm⁻¹, indicating the presence of the alkyne triple bond.
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions typically found just below 3000 cm⁻¹.
Aromatic C=C Bending: Characteristic peaks in the fingerprint region (below 1600 cm⁻¹).
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 |
| Amide | C=O Stretch | 1650 - 1680 |
| Alkyne | C≡C Stretch | 2100 - 2260 |
| Aromatic | C-H Stretch | > 3000 |
| Aliphatic | C-H Stretch | < 3000 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the exact molecular formula can be confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR and FT-IR spectroscopy.
Structure Activity Relationship Sar and Structural Modulations of N 4 2 Phenylethynyl Phenyl Butanamide Derivatives
Elucidation of Key Pharmacophoric Elements within N-[4-(2-phenylethynyl)phenyl]butanamide Scaffolds
While specific pharmacophore models for this compound derivatives are not extensively documented in publicly available literature, insights can be drawn from related structural motifs found in various biologically active molecules. A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, the key pharmacophoric elements can be hypothesized based on its constituent parts.
The core scaffold of this compound presents several key features that likely contribute to its biological activity. These include:
A Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a target's binding site.
A Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O) serves as a hydrogen bond acceptor, further stabilizing the ligand-target complex. nih.gov
Aromatic Rings: The two phenyl rings and the ethynyl (B1212043) linker form a large, rigid, and hydrophobic region. These aromatic systems can engage in π-π stacking, hydrophobic, and van der Waals interactions with the amino acid residues of a protein. nih.gov
A Hydrophobic Alkyl Chain: The butanamide n-butyl group provides a flexible hydrophobic element that can explore and interact with hydrophobic pockets within the binding site.
Pharmacophore models for other classes of compounds with some structural similarities, such as certain kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors, often highlight the importance of appropriately positioned aromatic rings and hydrogen bond donors/acceptors. nih.gov For instance, a common pharmacophore for COX-2 inhibitors includes two aromatic rings and a hydrogen bond acceptor feature. nih.gov The this compound scaffold possesses these general features, suggesting its potential to interact with a range of biological targets through a combination of hydrogen bonding and hydrophobic interactions. The linear geometry of the phenylethynyl group also imparts a specific spatial arrangement to the two phenyl rings, which is likely a critical determinant of its binding affinity and selectivity.
Impact of Butanamide Chain Length and Substitution on Molecular Interactions
The butanamide side chain of this compound plays a significant role in modulating the molecule's physicochemical properties and its interactions with biological targets. The length, branching, and substitution of this alkyl chain can influence factors such as solubility, lipophilicity, and the ability to fit into specific binding pockets.
In a study of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the length of the alkyl chain of the amide was found to have a notable effect on anticonvulsant activity. The activity gradually increased from a two-carbon (ethanamide) to a four-carbon (butanamide) chain, with the butanamide derivative (compound 9b in the study) showing optimal activity. mdpi.com Further increasing the chain length to a pentanamide (B147674) (compound 9c) led to a decrease in activity. mdpi.com This suggests that the binding pocket has a specific size limitation, and a four-carbon chain provides the best fit for optimal hydrophobic interactions.
Table 1: Effect of Butanamide Chain Length on Activity in a Related Series
| Compound Reference | Alkyl Chain Length | Relative Activity |
| (related ethanamide) | C2 | Moderate |
| 9b (butanamide) | C4 | High |
| 9c (pentanamide) | C5 | Decreased |
Data extrapolated from a study on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives for illustrative purposes. mdpi.com
Substitutions on the butanamide chain itself, such as the introduction of methyl or other functional groups, would be expected to further modulate activity. Such modifications could alter the chain's conformation and its ability to interact with specific amino acid residues in the binding site. For instance, the introduction of a bulky substituent could lead to steric hindrance, while the addition of a polar group could enable new hydrogen bonding interactions. The degree of conformational flexibility, influenced by the number of rotatable bonds in the alkyl chain, is also a key factor in a compound's ability to adopt the optimal conformation for binding. pharmacophorejournal.com
Role of Phenylethynyl Phenyl Moiety Substituents in Modulating Activity
Substituents on the phenylethynyl phenyl moiety of this compound can significantly influence the electronic properties and steric profile of the molecule, thereby modulating its biological activity. The nature and position of these substituents can affect everything from target binding affinity to metabolic stability.
The introduction of substituents on the phenyl rings can alter the electron density of the aromatic system, which can in turn affect π-π stacking interactions and cation-π interactions within the binding site of a biological target. The effects of substituents are often categorized as either electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) increase the electron density of the phenyl ring.
Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl), fluoro (-F), trifluoromethyl (-CF₃), and nitro (-NO₂) decrease the electron density of the phenyl ring.
In various classes of biologically active molecules, the presence and position of such groups are critical for activity. For example, in a series of N-phenylacetamide derivatives, it was found that both electron-donating and electron-withdrawing groups on the aryl ring could increase inhibitory potential compared to an unsubstituted phenyl ring. nih.gov The position of the substituent (ortho, meta, or para) is also crucial, as it determines the spatial location of the group and its potential to interact with specific residues in the binding pocket or to cause steric clashes. Studies on other scaffolds have shown that meta- and para-substitution can lead to higher activity compared to ortho-substitution. researchgate.net
In the context of this compound, a substituent on the terminal phenyl ring (the one not attached to the amide) would project into a specific region of the binding pocket. The optimal substituent would depend on the nature of that pocket. A hydrophobic pocket might favor a non-polar substituent like a methyl or chloro group, while a pocket with a hydrogen bond acceptor might favor a hydroxyl or amino group. The trifluoromethyl group is often used in medicinal chemistry as it is a strong electron-withdrawing group and can increase lipophilicity, potentially improving cell membrane permeability. mdpi.com
Table 2: General Effects of Phenyl Ring Substituents on Activity
| Substituent Type | Example | General Effect on Phenyl Ring | Potential Impact on Activity |
| Electron-Donating | -CH₃, -OCH₃ | Increases electron density | Can enhance π-π stacking; may improve metabolic stability |
| Electron-Withdrawing | -Cl, -F, -CF₃ | Decreases electron density | Can form halogen bonds; may alter binding mode or selectivity |
| Bulky Groups | -t-butyl | Increases steric hindrance | Can improve selectivity by occupying a specific pocket or cause steric clash |
| Polar Groups | -OH, -NH₂ | Increases polarity | Can form new hydrogen bonds; may decrease cell permeability |
Stereochemical Influence on Structure-Activity Profiles
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity, efficacy, and metabolic profile. While there is a lack of specific studies on the stereochemical influences of this compound derivatives, general principles of stereochemistry in drug design are highly relevant.
Chirality in derivatives of this compound could be introduced at several positions, most notably by creating a stereocenter on the butanamide chain. For example, substitution on one of the methylene (B1212753) groups of the butanamide chain would result in a chiral center. The two resulting enantiomers (R and S) would have identical physical and chemical properties in an achiral environment but could exhibit significantly different biological activities.
It is common for one enantiomer (the eutomer) to have significantly higher activity than the other (the distomer). This is because the eutomer has the correct three-dimensional arrangement of functional groups to optimally interact with the chiral binding site of the target protein. The distomer, being a mirror image, may not be able to form the same key interactions and may even be inactive or have off-target effects.
For instance, if a chiral center were introduced on the butanamide chain, the R- and S-enantiomers would orient the remainder of the alkyl chain and any substituents in different spatial regions. One enantiomer might position a hydrophobic group into a favorable hydrophobic pocket, while the other might cause a steric clash with the protein surface. The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in the optimization of a chiral drug candidate. While no specific data for this compound is available, the importance of stereochemistry in determining the structure-activity profiles of bioactive molecules is a well-established principle. nih.gov
Molecular Target Identification and Ligand Binding Studies of N 4 2 Phenylethynyl Phenyl Butanamide Preclinical Focus
Identification of Putative Molecular Targets via Screening Approaches
Initial characterization of a compound's biological activity often involves broad screening against a panel of known molecular targets. This approach can rapidly identify potential enzymes or receptors with which the compound interacts, providing a foundation for more detailed mechanistic studies.
Enzyme inhibition assays are a crucial first step in identifying the molecular targets of a new compound. The structural motifs within N-[4-(2-phenylethynyl)phenyl]butanamide suggest potential interactions with various enzyme classes.
LpxC: The enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.gov Its inhibition is a validated strategy for the development of new antibiotics. While direct inhibition data for this compound is not available, the general field of small molecule inhibitors targeting LpxC is an active area of research. These inhibitors often feature hydrophobic moieties that interact with the enzyme's active site. nih.gov
Janus Kinases (JAKs): The Janus kinase family of enzymes (including JAK2) are critical components of signaling pathways for numerous cytokines and growth factors. Phenylaminopyrimidines have been identified as potent inhibitors of JAK2. nih.gov Although structurally distinct, the exploration of related phenyl-containing scaffolds against this enzyme family could be a potential avenue for investigation.
| Enzyme Target | Therapeutic Area | Rationale for Screening |
| LpxC | Antibacterial | Essential enzyme in Gram-negative bacteria; inhibition leads to bacterial death. nih.gov |
| JAK-2 | Inflammation, Oncology | Key signaling enzyme; inhibition can modulate immune responses and cell growth. nih.gov |
Receptor binding assays determine the affinity of a compound for a specific receptor. The phenylethynyl group in the target compound is a key structural feature found in antagonists of adenosine (B11128) receptors.
Adenosine A3 Receptors: Derivatives of 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine have been identified as highly selective antagonists for the human A3 adenosine receptor. nih.gov These compounds exhibit high affinity in radioligand binding assays, with Ki values in the submicromolar range. nih.gov The presence of the phenylethynyl moiety in this compound makes the adenosine A3 receptor a plausible putative target. Adenosine receptors, which include subtypes A1, A2A, A2B, and A3, are G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes. frontiersin.orgcore.ac.uk Selective antagonists for the A3 subtype are of interest for various therapeutic applications. nih.gov
| Receptor Target | Ligand Type | Key Structural Motif | Potential Implication |
| Adenosine A3 Receptor | Antagonist | Phenylethynyl group | Modulation of A3 receptor-mediated signaling pathways. nih.gov |
Mechanistic Investigations of this compound's Molecular Interactions
Once a putative target is identified, mechanistic studies are employed to understand the specific molecular interactions between the ligand and the target protein. These studies often involve computational modeling and biophysical techniques.
Based on the structure of this compound, several types of non-covalent interactions are likely to govern its binding to a protein target. These include:
Hydrogen Bonding: The amide group (-NH-C=O) can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), forming directional interactions with amino acid residues in a binding pocket. nih.gov
Pi-Pi Stacking: The two phenyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site.
Molecular docking simulations of related heterocyclic compounds have shown that van der Waals forces and hydrogen bonding are often the primary contributors to the binding energy. mdpi.comnih.gov For instance, in studies of ligands binding to bovine serum albumin (BSA), negative values for the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) indicated that van der Waals forces and hydrogen bonds were the main interactions driving the spontaneous binding process. mdpi.com
Cellular Pathway Modulation by this compound Analogues (In Vitro)
To understand the functional consequences of target engagement, researchers study the effects of compounds on cellular pathways in vitro. While specific data for this compound is limited, studies on structural analogues provide insight into potential cellular effects.
For example, a synthesized resveratrol (B1683913) analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, which also contains an amide linkage and aromatic rings, was found to induce G2/M cell cycle arrest in human colorectal cancer cells. nih.gov This effect was mediated through the activation of the p53-p21 CIP1/WAF1 pathway, leading to apoptosis. nih.gov This study highlights how compounds with similar core structures can exert potent effects on critical cellular pathways like cell cycle progression and programmed cell death.
| Analogue Type | Cellular Effect | Pathway Modulated | Cell Line |
| Resveratrol Analogue | G2/M Cell Cycle Arrest, Apoptosis | p53-p21CIP1/WAF1 Activation | HCT116 (Human Colorectal Cancer) nih.gov |
Preclinical Biological Evaluation and Investigative Applications of N 4 2 Phenylethynyl Phenyl Butanamide
In Vitro Cellular Assays for Functional Assessment
The functional consequences of N-[4-(2-phenylethynyl)phenyl]butanamide activity at a cellular level are a cornerstone of its preclinical evaluation. While detailed, publicly available data from a wide array of specific cell viability and reporter gene assays for this exact compound are limited, its well-established role as a histone deacetylase (HDAC) inhibitor allows for an understanding of its expected cellular effects.
As an HDAC inhibitor, this compound is anticipated to induce hyperacetylation of histone proteins, leading to a more open chromatin structure and altered gene expression. This mechanism is foundational to the antiproliferative effects observed with many HDAC inhibitors. In cancer cell lines, for instance, such compounds typically arrest the cell cycle and induce apoptosis. Therefore, in cell viability assays such as MTT or trypan blue exclusion assays, a dose-dependent decrease in the viability of treated cells would be the expected outcome.
Reporter gene assays are instrumental in confirming the on-target activity of HDAC inhibitors. In a typical assay, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by acetylation. Treatment with an HDAC inhibitor like this compound would be expected to increase the expression of the reporter gene, providing a quantitative measure of its cellular potency.
Biochemical Assays for Enzyme Kinetics and Inhibition Potency
Biochemical assays have been pivotal in characterizing the interaction of this compound with its molecular targets. A significant body of research has focused on its inhibitory activity against histone deacetylases (HDACs).
Initial screenings of a series of 4-(phenylethynyl)phenyl-butanamides revealed that most compounds in this class exhibit potent HDAC inhibitory activity, with IC50 values in the nanomolar range. Among these, this compound emerged as a particularly potent inhibitor.
Subsequent detailed biochemical assays have consistently demonstrated that this compound is a potent HDAC inhibitor with an IC50 of 4 nM. This high potency underscores its potential for modulating biological processes regulated by HDACs. The butanamide moiety attached to the phenyl ring is a key structural feature contributing to this inhibitory activity.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | HDAC | 4 |
Applications in Preclinical Disease Models
The potent biochemical activity of this compound has prompted its investigation in several preclinical disease models.
Anti-infective Research
While the primary focus of research on this compound has been on its HDAC inhibitory activity, related compounds with amide derivatives have been explored for their antimicrobial properties. The investigation into the anti-infective potential of this compound is an emerging area of interest. However, specific studies detailing its activity against Gram-negative bacteria are not extensively documented in the current body of literature.
Immunomodulatory Investigations
The role of histone deacetylases in regulating the immune system is well-established, making HDAC inhibitors like this compound compounds of interest for immunomodulatory applications. Amide derivatives, as a class, have been investigated for their anti-inflammatory properties. The mechanism of action is presumed to be through the alteration of gene expression in immune cells, leading to a modulation of inflammatory responses. Further research is needed to specifically delineate the immunomodulatory effects of this compound.
Neurobiological Research
The potential of this compound in neurobiological research is strongly linked to its function as an HDAC inhibitor. HDACs play a crucial role in the regulation of genes involved in neuronal function and survival, and their dysregulation has been implicated in neurodegenerative diseases.
The ability of HDAC inhibitors to modulate gene expression has led to their investigation as potential therapeutic agents for these conditions. Furthermore, there is evidence to suggest that HDAC inhibitors may possess anticonvulsant activity. Preclinical studies with this compound and similar compounds are aimed at exploring these potential neuroprotective and anticonvulsant effects.
This compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. Given its high potency and well-defined mechanism of action as an HDAC inhibitor, this compound is a valuable tool for researchers.
Its utility as a chemical probe stems from its ability to selectively inhibit HDACs, allowing for the elucidation of the roles of these enzymes in various cellular processes. By observing the phenotypic changes in cells or organisms following treatment with this compound, researchers can infer the functions of HDACs in the biological context under investigation. This makes it a useful tool for target validation and for dissecting the complex signaling pathways regulated by protein acetylation.
Computational Chemistry and in Silico Modeling of N 4 2 Phenylethynyl Phenyl Butanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Currently, there are no published quantum chemical calculations detailing the electronic structure and reactivity of N-[4-(2-phenylethynyl)phenyl]butanamide.
A theoretical investigation would typically involve Density Functional Theory (DFT) calculations to determine key electronic properties. These calculations would provide insights into the molecule's stability, reactivity, and potential interaction mechanisms. A standard approach would include:
Geometry Optimization: Determining the lowest energy conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the electron density surface to predict sites for electrophilic and nucleophilic attack.
Table 7.1.1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
Molecular Docking Simulations for Protein-Ligand Interactions
There is no publicly available research on the molecular docking of this compound with any protein targets.
Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand to a protein target. For this compound, this would involve:
Target Selection: Identifying potential protein targets based on the structural motifs of the compound.
Binding Site Prediction: Locating the most probable binding pocket on the target protein.
Docking and Scoring: Using algorithms to fit the ligand into the binding site and estimating the binding affinity (e.g., in kcal/mol).
Table 7.2.1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase (Note: This table is for demonstrative purposes only.)
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase X | -8.2 | Hydrogen bond with ASP86, Pi-Pi stacking with PHE145 |
| Kinase Y | -7.5 | Hydrophobic interactions with LEU23, VAL30 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms
No molecular dynamics (MD) simulation studies for this compound have been identified in the scientific literature.
MD simulations provide a dynamic view of the conformational changes of a molecule and its interactions with its environment over time. A typical MD study for this compound would:
System Setup: Placing the molecule in a simulated environment (e.g., a water box with ions).
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified time (e.g., nanoseconds to microseconds).
Trajectory Analysis: Analyzing the resulting trajectory to understand conformational flexibility, stability of ligand-protein complexes, and key binding events.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
There are no published pharmacophore models derived from or used to screen for ligands similar to this compound.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, the process would entail:
Feature Identification: Defining key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
Model Generation: Creating a 3D model representing the spatial arrangement of these features.
Virtual Screening: Using the pharmacophore model to search large chemical databases for other molecules that match the model and could potentially have similar biological activity.
Perspectives and Future Directions in N 4 2 Phenylethynyl Phenyl Butanamide Research
Design Principles for Next-Generation N-[4-(2-phenylethynyl)phenyl]butanamide Derivatives
The rational design of next-generation derivatives of this compound is pivotal for enhancing potency, selectivity, and drug-like properties. Future design strategies will likely be guided by established structure-activity relationship (SAR) principles observed in related molecular scaffolds. These principles involve systematic modifications to the three primary components of the molecule: the terminal phenyl ring, the central phenylethynyl core, and the N-phenylbutanamide side chain.
Key design considerations include:
Substitution on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto either phenyl ring can significantly influence electronic properties, membrane permeability, and binding interactions. For instance, adding halogen atoms or trifluoromethyl groups can enhance binding affinity through new interactions or alter metabolic stability. nih.gov
Modification of the Butanamide Chain: The length, rigidity, and polarity of the aliphatic amide chain can be altered. Replacing the butanamide with different acyl groups or introducing cyclic constraints could optimize the orientation of the molecule within a target's binding site.
Scaffold Hopping and Bioisosteric Replacement: The central ethynyl (B1212043) linker could be replaced with bioisosteres such as a triazole ring to modify the geometry and polarity of the molecule. nih.govnih.gov The 1,2,4-triazole (B32235) moiety, for example, is a well-established pharmacophore in medicinal chemistry known to participate in hydrogen bonding and improve metabolic stability. nih.govnih.gov
These design principles can be systematically explored to generate a library of derivatives with diverse physicochemical and pharmacological profiles, as illustrated in the table below.
| Modification Area | Structural Change Example | Potential Impact |
| Terminal Phenyl Ring | Introduction of a 4-chloro or 4-methoxy group | Altered lipophilicity and electronic interactions |
| Central Phenyl Ring | Addition of a fluoro group adjacent to the amide | Modulation of amide bond conformation and metabolic stability |
| Butanamide Chain | Replacement with a cyclopropylcarboxamide group | Increased rigidity and improved metabolic stability |
| Ethynyl Linker | Bioisosteric replacement with a 1,2,4-triazole ring | Changed molecular geometry and hydrogen bonding potential |
Exploration of Novel Biological Targets for Academic Inquiry
While the specific biological targets of this compound are not yet fully elucidated, its structural motifs are present in compounds with known biological activities, suggesting several avenues for investigation. The diphenylacetylene (B1204595) core is a feature of molecules explored for anticancer and antibacterial properties. nih.gov The amide functionality is a cornerstone of many biologically active molecules, capable of forming crucial hydrogen bonds with protein backbones.
Future academic inquiry should focus on screening this compound and its analogues against a diverse panel of biological targets. Potential target classes include:
Kinases: Many kinase inhibitors feature aromatic systems that occupy the ATP-binding pocket. The planar nature of the phenylethynyl group could allow it to function as a hinge-binding motif.
Nuclear Receptors: The hydrophobic scaffold of the molecule makes it a candidate for binding to the ligand-binding domains of nuclear receptors, which regulate gene expression.
Enzymes in Metabolic Pathways: The butanamide side chain could mimic natural substrates or cofactors for various enzymes. For example, related N-phenylpropanamide structures have been investigated for their interaction with various enzymes. nih.gov
Protein-Protein Interactions (PPIs): The rigid, extended structure of the diphenylacetylene core may be suitable for disrupting large, flat protein-protein interaction surfaces, which are often challenging to target with traditional small molecules.
A systematic approach using high-throughput screening followed by detailed biochemical and biophysical assays will be essential to identify and validate novel biological targets.
Advancements in Synthetic Methodologies for Complex Analogues
The synthesis of this compound and its complex analogues relies on robust and versatile chemical reactions. The core structure is typically assembled using a Sonogashira cross-coupling reaction to form the carbon-carbon triple bond, followed by amide bond formation. Future advancements in this area will focus on improving the efficiency, scope, and sustainability of these synthetic routes.
Key areas for methodological advancement include:
Improved Cross-Coupling Reactions: While traditional palladium-catalyzed Sonogashira coupling is effective, newer catalytic systems using copper or alternative palladium sources could offer milder reaction conditions and broader functional group tolerance, facilitating the synthesis of more complex derivatives. mdpi.com
Late-Stage Functionalization: Developing methods for late-stage C-H functionalization would allow for the direct modification of the aromatic rings on an advanced intermediate. This strategy enables the rapid generation of a diverse library of analogues from a common precursor, accelerating SAR studies.
Flow Chemistry: Implementing flow chemistry techniques for the synthesis of these compounds could improve reaction control, safety, and scalability. Continuous flow processes can enable precise control over temperature and reaction time, often leading to higher yields and purity compared to batch synthesis.
A generalized synthetic approach for creating diverse analogues is outlined below:
| Step | Reaction Type | Reagents & Conditions | Purpose |
| 1 | Sonogashira Coupling | 4-iodoaniline (B139537) derivative, terminal alkyne, Pd/Cu catalyst, base | Formation of the core phenylethynyl aniline (B41778) structure |
| 2 | Amide Coupling | Phenylethynyl aniline, butanoyl chloride or butyric acid with coupling agents (e.g., EDC, HOBt) | Addition of the butanamide side chain |
| 3 | Derivatization | Late-stage functionalization (e.g., halogenation, nitration) on the coupled product | Introduction of diverse substituents for SAR studies |
Integration of Omics Technologies in Understanding Molecular Effects
To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These high-throughput approaches allow for the simultaneous measurement of thousands of molecular changes within a biological system, providing an unbiased view of a compound's mechanism of action and potential off-target effects. nih.govnih.gov
Key omics technologies and their applications in this context include:
Genomics and Transcriptomics: DNA microarrays or RNA-sequencing (RNA-Seq) can be used to analyze changes in gene expression in cells treated with the compound. This can reveal the signaling pathways and cellular processes that are perturbed, offering clues to the compound's biological targets. nih.govfrontiersin.org
Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications following compound treatment. frontiersin.org This provides a direct look at the functional output of gene expression changes and can help identify protein targets or downstream effectors.
Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal how the compound alters cellular metabolism. This can be particularly useful for identifying effects on metabolic enzymes or pathways.
Chemoproteomics: This approach uses chemical probes based on the this compound structure to directly identify protein binding partners within a complex biological sample, offering a powerful method for direct target identification.
The integration of data from these different omics layers can provide a holistic picture of the molecular effects of this compound, accelerating the identification of its mechanism of action and facilitating the development of next-generation compounds with improved properties. nih.gov
| Omics Technology | Primary Analysis | Potential Insights for this compound Research |
| Transcriptomics | mRNA expression levels | Identification of regulated genes and pathways; mechanism of action hypothesis generation. nih.gov |
| Proteomics | Protein abundance and modifications | Direct identification of downstream protein effectors and validation of pathway modulation. frontiersin.org |
| Metabolomics | Endogenous small molecule levels | Elucidation of effects on cellular metabolism and enzymatic pathways. |
| Chemoproteomics | Direct protein-compound interactions | Unbiased, direct identification of primary protein targets. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(2-phenylethynyl)phenyl]butanamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 4-aminophenylacetylene with butanoyl chloride derivatives under nitrogen protection. For example, EDCl/HOBt-mediated amidation in DMF with DIPEA as a base achieves ~45–57% yields . Optimizing stoichiometry (e.g., 1.2 equivalents of acyl chloride) and temperature (0°C to room temperature) minimizes side reactions like hydrolysis. Purification via column chromatography (e.g., hexane/EtOAc gradients) is critical due to polar byproducts .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and aliphatic butanamide chain (δ 1.2–2.4 ppm) confirm connectivity .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 384.4 [M+H]+) validate molecular weight .
- HPLC-UV : Purity ≥98% is achievable using C18 columns (λmax ~228 nm) with acetonitrile/water gradients .
Q. What analytical standards and reference materials are available for this compound?
- Methodological Answer : Certified reference materials (CRMs) are limited, but impurities like N-[3-acetyl-4-hydroxyphenyl]butanamide (CAS 40188-45-2) and N-[4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]butanamide are documented for HPLC calibration . Cross-validate against spectral libraries (e.g., PubChem) and commercial CRMs from Cayman Chemical (e.g., para-hydroxy Butyryl fentanyl analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., opioid receptor binding vs. cytotoxicity) may arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H) to isolate enantiomers .
- Metabolic instability : Perform stability assays in liver microsomes (e.g., human S9 fraction) to identify labile groups (e.g., phenylethynyl) .
- Off-target effects : Employ CRISPR-edited cell lines (e.g., μ-opioid receptor KO) to isolate mechanism-specific responses .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the amide nitrogen to enhance solubility .
- Lipid nanoparticle encapsulation : Improves bioavailability (e.g., 2–3× AUC increase in rodent models) .
- Metabolic blocking : Fluorination at the phenyl ring reduces CYP450-mediated oxidation .
Q. How do structural modifications (e.g., halogenation) impact biological activity?
- Methodological Answer : Comparative studies with analogs like 2-bromo-N-(4-chlorophenyl)butanamide (CAS 90841-17-1) show:
- Halogenation : Bromine at R2 increases electrophilicity, enhancing enzyme inhibition (e.g., IC50 ~5 µM vs. 12 µM for parent compound) .
- Phenyl substitution : 4-Methoxy groups (e.g., 4-MeO-butyrylfentanyl) improve blood-brain barrier penetration but raise toxicity risks .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen against opioid receptor crystal structures (PDB ID 4KL4) to identify key binding residues (e.g., Asp128 hydrogen bonding) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
